![molecular formula C17H23FO3 B1360766 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone CAS No. 898786-12-4](/img/structure/B1360766.png)
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone
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Overview
Description
Compounds with a 1,3-dioxane structure, such as “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone”, are often used in organic synthesis due to their stability and reactivity . The presence of the fluorine atom could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-membered 1,3-dioxane ring with two methyl groups attached to one of the carbon atoms in the ring . The fluorine atom would be attached to the phenone part of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect properties typical of other 1,3-dioxane compounds, such as stability and reactivity . The presence of the fluorine atom could potentially influence these properties .Scientific Research Applications
Progesterone Receptor Modulators
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone derivatives have been studied for their potential as progesterone receptor (PR) modulators. These compounds show promise for use in female healthcare, including contraception and the treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent in these molecules is crucial for determining their function as PR antagonists or agonists (Fensome et al., 2008).
Photovoltaic Applications
Research on monomers similar to this compound has shown their potential in the stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs are utilized in plastic solar cells, indicating the significance of these compounds in the field of renewable energy and photovoltaics (Jørgensen & Krebs, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally related to this compound are a significant area of research. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and material science (Kuhn, Al-Sheikh, & Steimann, 2003).
Glycerol Conversion
Studies have explored the acid-catalyzed condensation of glycerol with compounds structurally similar to this compound. This research is aimed at creating novel platform chemicals from renewable resources, demonstrating the environmental potential of these compounds (Deutsch, Martin, & Lieske, 2007).
Anti-Inflammatory Drug Development
Compounds related to this compound have been investigated for their anti-inflammatory properties. The synthesis and evaluation of these compounds contribute to the development of new anti-inflammatory drugs, highlighting their importance in pharmaceutical research (Li et al., 2008).
Cytotoxic Effects on Cancer Cells
Research into derivatives of this compound has explored their cytotoxic effects on various cancer cell lines. This research is vital for developing new cancer treatments and understanding the molecular mechanisms of cancer cell inhibition (Alagöz et al., 2021).
Conducting Polymer Research
The synthesis of fluorinated compounds related to this compound has applications in conducting polymer research. These studies contribute to the development of advanced materials with potential use in electronics and other technologies (Krebs & Jensen, 2003).
Future Directions
properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMUMNRJNWKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645931 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-12-4 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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